Cillin

Antimicrobial Susceptibility Neisseria meningitidis Minimum Inhibitory Concentration (MIC)

Cillin (benzylpenicillin, CAS 7005-30-3) is the only penicillin G form recommended for N. meningitidis susceptibility testing. Its extreme β-lactamase sensitivity makes it an ideal probe for inhibitor screening. Use as the benchmark for potency assays of semi-synthetic β-lactams. IV administration achieves superior tissue penetration vs. oral penicillin V. Order from certified suppliers.

Molecular Formula C16H18N2O4S
Molecular Weight 334.4 g/mol
CAS No. 7005-30-3
Cat. No. B7815073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCillin
CAS7005-30-3
Molecular FormulaC16H18N2O4S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C
InChIInChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)
InChIKeyJGSARLDLIJGVTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cillin (CAS 7005-30-3) Procurement Guide: Understanding the Core β-Lactam, Benzylpenicillin


Cillin, chemically identified as 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (CAS 7005-30-3), is the foundational natural β-lactam antibiotic commonly known as benzylpenicillin or Penicillin G [1]. It is a narrow-spectrum antibiotic characterized by a beta-lactam ring fused to a thiazolidine ring, a structure critical for its primary mechanism of inhibiting bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) . While this compound serves as the chemical and pharmacological benchmark for the entire penicillin class, its selection over other in-class candidates hinges on specific, quantifiable performance characteristics in antimicrobial potency and targeted clinical applications, which are detailed in the following sections.

Why Generic 'Penicillin' Substitution is Not an Option: Quantifiable Gaps in Cillin (7005-30-3) Performance


The term 'penicillin' encompasses a family of compounds with drastically divergent properties, making simple generic substitution scientifically unsound. Cillin (benzylpenicillin, CAS 7005-30-3) possesses a unique profile that sets it apart. Its inherent acid-lability, resulting in only about 30% oral bioavailability, mandates parenteral administration [1]. This pharmacokinetic constraint is a critical differentiator from acid-stable analogs like penicillin V. Furthermore, Cillin's extreme susceptibility to staphylococcal β-lactamase—a vulnerability that can alter its MIC by over 16,000-fold in the presence of enzyme-producing bacteria—contraindicates its use against resistant strains, a limitation not shared by β-lactamase-stable penicillins like methicillin or nafcillin [2]. Therefore, a procurement or research decision cannot be based on class alone but must be guided by these specific, quantitative performance differentials.

Cillin (Benzylpenicillin, CAS 7005-30-3) Quantitative Evidence Guide: Head-to-Head Performance vs. Key Analogs


Superior Potency Against Neisseria meningitidis Compared to Penicillin V

Benzylpenicillin (Cillin) demonstrates significantly greater in vitro potency against Neisseria meningitidis than its oral congener, penicillin V. A study of 43 strains found that MICs for penicillin V were consistently higher, with 93% of strains showing a difference of two to three two-fold dilutions compared to penicillin G [1]. This systematic difference necessitates the use of specific breakpoints for each drug, as penicillin V results cannot be reliably extrapolated to predict susceptibility to benzylpenicillin [1].

Antimicrobial Susceptibility Neisseria meningitidis Minimum Inhibitory Concentration (MIC)

Four-Fold Greater Activity of Cillin vs. Penicillin V Against Gonococci and Meningococci

A foundational comparative analysis establishes that benzylpenicillin (penicillin G) is approximately four times more active than penicillin V against both meningococci and gonococci. The activity hierarchy for streptococci, pneumococci, and non-beta-lactamase-producing staphylococci was found to be: penicillin G > penicillin V > phenethicillin [1]. Furthermore, the activity of penicillin G against Haemophilus influenzae was determined to be between four and eight times greater than that of penicillin V [1].

Antibacterial Activity Neisseria gonorrhoeae Neisseria meningitidis Comparative Potency

Superior Tissue Penetration and Target Attainment (fT>MIC) of IV Cillin vs. Oral Penicillin V

Intravenous benzylpenicillin (penicillin G) achieves substantially higher and more reliable pharmacodynamic target attainment in target tissues compared to oral penicillin V. In a porcine microdialysis model using standard clinical dosing regimens (IV penicillin G 1.2g q6h vs. oral penicillin V 0.8g q6h), IV penicillin G resulted in a longer mean percentage of the dosing interval that free drug concentration exceeded the MIC (fT>MIC) in cancellous bone and subcutaneous tissue [1]. For an MIC target of 0.25 μg/mL, IV penicillin G achieved a mean fT>MIC of ≥84% during the first interval and ≥95% at steady-state, whereas oral penicillin V achieved only ≥24% and ≥36%, respectively [1].

Pharmacokinetics/Pharmacodynamics (PK/PD) fT>MIC Tissue Penetration Bone and Soft Tissue Infection

High Susceptibility of Cillin to Staphylococcal β-Lactamase Compared to Methicillin

A comparative study of 13 β-lactam antibiotics against 118 clinical isolates of Staphylococcus aureus revealed a stark difference in stability against staphylococcal β-lactamase. Benzylpenicillin (Cillin) was identified as the most susceptible compound, with its MIC for an undiluted bacterial inoculum being up to 16,384-fold higher than its MIC for a diluted inoculum, due to enzymatic degradation [1]. In contrast, β-lactamase-stable agents like methicillin and nafcillin showed minimal MIC shifts (rarely more than 2-fold) under the same conditions [1].

Beta-Lactamase Susceptibility Staphylococcus aureus Inoculum Effect Resistance

Comparative Efficacy of Cillin vs. Ceftriaxone for Neurosyphilis: A Clinical Equivalence Study

In a retrospective multicenter study of 208 patients with neurosyphilis, intravenous benzylpenicillin (the historical gold standard) was compared to ceftriaxone. The study found no significant difference in clinical response rates, with 125 (96.9%) of 129 patients in the ceftriaxone group and 66 (88.0%) of 75 patients in the benzylpenicillin group achieving a complete or overall clinical response at 1 month (p=0.06) [1]. This data establishes that ceftriaxone is similarly effective, while potentially offering the practical advantage of reducing the length of hospital stay due to its once-daily dosing [1].

Neurosyphilis Clinical Efficacy Ceftriaxone Therapeutic Equivalence

In Vitro Activity Ranking Against Neisseria gonorrhoeae: Cillin Outperforms Ampicillin and Amoxicillin

In a study of 117 strains of Neisseria gonorrhoeae, the relative in vitro activity of six penicillins was ranked based on their minimum inhibitory concentrations (MICs). The order of activity observed was: BL-P1654 > penicillin X > penicillin G (Cillin) > ampicillin > amoxicillin = carbenicillin [1]. This indicates that Cillin (penicillin G) demonstrates superior intrinsic activity against N. gonorrhoeae compared to the commonly used semi-synthetic analogs ampicillin and amoxicillin [1].

Neisseria gonorrhoeae Antimicrobial Susceptibility Ampicillin Amoxicillin

Cillin (Benzylpenicillin, CAS 7005-30-3): Application Scenarios Backed by Comparative Data


Clinical Microbiology: Gold-Standard Susceptibility Testing for Neisseria meningitidis

Procurement for use as the reference standard in antimicrobial susceptibility testing for N. meningitidis. Evidence shows that penicillin V MICs cannot reliably predict susceptibility to penicillin G, with a consistent 2-3 dilution (4-8x) higher MIC observed for penicillin V [1]. Therefore, only penicillin G (Cillin) strips or powder should be used to generate accurate, clinically relevant breakpoints for this pathogen. Its use as the comparator is mandated for epidemiological surveillance and guiding therapy.

Pharmaceutical Quality Control: Reference Standard for Comparative Potency Assays

Procurement as the benchmark reference standard for potency assays of semi-synthetic penicillins (e.g., ampicillin, amoxicillin) and other β-lactams. Due to its well-characterized and consistently higher intrinsic activity against key Gram-positive and certain Gram-negative pathogens, as demonstrated in head-to-head MIC rankings [1], benzylpenicillin serves as the ideal comparator. A product's performance is quantified in terms of potency relative to this standard (e.g., 'X is 0.5 times as active as penicillin G'), ensuring batch-to-batch consistency.

Basic and Translational Research: Experimental Model of β-Lactamase Susceptibility

Procurement for use as a highly sensitive probe for β-lactamase activity in experimental in vitro and in vivo models. Its extreme vulnerability to staphylococcal β-lactamase, which can cause an MIC shift of over 16,000-fold in the presence of enzyme-producing inocula [1], makes it an ideal tool for: (1) detecting low-level enzyme production in bacterial isolates, (2) screening for novel β-lactamase inhibitors, and (3) studying the pharmacodynamics of resistance development. Its use as a positive control in these assays is scientifically validated.

Clinical Treatment: Parenteral Therapy for Deep-Seated Infections in Confirmed Susceptible Pathogens

Procurement for intravenous administration in the treatment of serious infections (e.g., bone, soft tissue, neurosyphilis) caused by β-lactamase-negative, penicillin-susceptible organisms. Comparative PK/PD data confirm that IV benzylpenicillin provides significantly superior target tissue penetration and fT>MIC attainment in bone and soft tissue compared to oral penicillin V (e.g., fT>MIC of ≥95% vs. 36% at steady-state for a 0.25 μg/mL target) [1]. Its use is therefore indicated when achieving high, sustained tissue concentrations is paramount for clinical cure, such as in deep-seated abscesses or osteomyelitis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.